6-(4-Chlorobenzyl)-5,7-dimethyl[1,2,3,4]tetraazolo[1,5-a]pyrimidine
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Overview
Description
“6-(4-Chlorobenzyl)-5,7-dimethyl[1,2,3,4]tetraazolo[1,5-a]pyrimidine” is a complex organic compound that belongs to the class of pyrimidines . Pyrimidines are heterocyclic aromatic compounds that are widely present in nature and form the basis of many biologically active substances .
Synthesis Analysis
The synthesis of such compounds often involves complex organic reactions. Unfortunately, the specific synthesis process for “this compound” is not available in the retrieved data .Molecular Structure Analysis
The molecular structure of “this compound” is not explicitly mentioned in the retrieved data .Chemical Reactions Analysis
The specific chemical reactions involving “this compound” are not available in the retrieved data .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are not available in the retrieved data .Scientific Research Applications
Synthesis and Antimicrobial Activity
Heteroaromatization and Antimicrobial Agents Compounds including 6-(4-Chlorobenzyl)-5,7-dimethyl[1,2,3,4]tetraazolo[1,5-a]pyrimidine have been synthesized through heteroaromatization processes, leading to a variety of novel [1,2,4]triazolo[1,5-c]pyrimidine-13-ones and other derivatives. These compounds have been tested for their antimicrobial activities, indicating their potential in combating microbial infections (El-Agrody et al., 2001).
Antibacterial Agents Synthesis of novel pyrrolo[2,3-d]pyrimidines, tetrazolo[1,5-c]pyrrolo[3,2-e]pyrimidines, and triazolo[1,5-c]pyrrolo[3,2-e]pyrimidines has been reported, emphasizing their potential as antibacterial agents. The compounds synthesized have shown promising results in biological screening against various bacterial strains, showcasing their potential in the field of antimicrobial research (Dave & Shah, 2002).
Chemical Synthesis and Biological Screening
Platinum(IV) Complexes Tetrachloride platinum(IV) compounds have been synthesized, utilizing derivatives including this compound. These complexes exhibit significant antiproliferative activity in vitro against various cancer cell lines, suggesting their potential as anticancer agents (Łakomska et al., 2008).
Synthesis of Azolopyrimidines A series of azolopyrimidines, including pyrazolyl-triazolo[1,5-a]pyrimidines, have been synthesized, characterized, and screened for in vitro antibacterial activities. The results indicated that some of these compounds exhibit excellent activities, comparable to reference drugs like penicillin G and streptomycin (El-Hashash et al., 2017).
Molecular Structure and Antitumor Activity
Anticonvulsant and Antidepressant Activities Pyrido[2,3-d]pyrimidine derivatives have been synthesized and evaluated for their anticonvulsant and antidepressant activities. Some derivatives exhibited significant anticonvulsant and antidepressant properties, surpassing the performance of reference drugs, demonstrating their potential in neuropsychiatric disorder treatments (Zhang et al., 2016).
Adenosine Receptor Binding Studies Studies on the synthesis of novel triazolothienopyrimidines and their binding affinity for adenosine A(1)/A(2A) receptors have been conducted. The results revealed that certain compounds exhibit selectivity and potent affinity towards A(1) adenosine receptors, indicating their potential therapeutic applications (Prasad et al., 2008).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
6-[(4-chlorophenyl)methyl]-5,7-dimethyltetrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN5/c1-8-12(7-10-3-5-11(14)6-4-10)9(2)19-13(15-8)16-17-18-19/h3-6H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMDLBIKGYLEADG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC2=NN=NN12)C)CC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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